molecular formula C18H17F2N5O2S B12129324 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide

Cat. No.: B12129324
M. Wt: 405.4 g/mol
InChI Key: JIWYEGAKPAQQRR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a triazole core substituted with a 3-ethoxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3,4-difluorophenyl group. Its molecular formula is C₁₉H₁₇F₂N₅O₂S, with an average mass of 421.44 g/mol .

Properties

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N5O2S/c1-2-27-13-5-3-4-11(8-13)17-23-24-18(25(17)21)28-10-16(26)22-12-6-7-14(19)15(20)9-12/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

JIWYEGAKPAQQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the ethoxyphenyl group, and subsequent attachment of the difluorophenylacetamide moiety. Common reagents used in these reactions include hydrazine, ethyl bromoacetate, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ethoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituent Acetamide Substituent Key Modifications Reported Activity/Properties Source
Target Compound 3-ethoxyphenyl 3,4-difluorophenyl Balanced lipophilicity and e⁻ effects Not explicitly reported
2-[4-amino-5-(3-ethoxyphenyl)...-N-(2-fluorophenyl)acetamide 3-ethoxyphenyl 2-fluorophenyl Reduced fluorine substitution Lower predicted binding affinity
2-[4-amino-5-(4-methoxyphenyl)...-N-(3,4-difluorophenyl)acetamide 4-methoxyphenyl 3,4-difluorophenyl Methoxy vs. ethoxy; positional change Potentially altered metabolic stability
AS113: 2-[[4-amino-5-(2-pyridinyl)...]-N-(3,4-dichlorophenyl)acetamide 2-pyridinyl 3,4-dichlorophenyl Heterocyclic vs. aryl; Cl vs. F Lower affinity due to rigid fixation
Anti-exudative derivatives (e.g., 2-((4-amino-5-(furan-2-yl)...)-N-acetamide) Furan-2-yl Variable Heterocyclic triazole substituent Significant anti-exudative activity

Impact of Substituents on Pharmacological Properties

Electronic and Steric Effects

  • Ethoxy vs.
  • Fluorine vs. Chlorine : The 3,4-difluorophenyl group offers a balance between electronegativity and steric hindrance, unlike dichlorophenyl analogs (e.g., AS113 ), where chlorine’s larger size may disrupt binding.

Lipophilicity and Solubility

  • The difluorophenyl group increases lipophilicity (LogP ~3.2 estimated) compared to mono-fluorinated analogs (e.g., 2-fluorophenyl derivative , LogP ~2.8).

Research Findings and Mechanistic Insights

Binding Affinity Predictions

Molecular docking studies on analogs (e.g., AS113 ) suggest that rigid aromatic systems (e.g., pyridinyl) reduce binding flexibility. The target compound’s 3-ethoxyphenyl and difluorophenyl groups may allow optimal hydrophobic interactions without excessive rigidity.

Metabolic Stability

Fluorine atoms also resist metabolic degradation, enhancing bioavailability.

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